molecular formula C12H15NO3S B2814113 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 105149-48-2

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2814113
CAS No.: 105149-48-2
M. Wt: 253.32
InChI Key: HRLVWWHWYVOSPG-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a thiazolidine ring, a phenolic hydroxyl group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxybenzaldehyde and thiosemicarbazide as the primary starting materials.

  • Reaction Conditions: The reaction involves condensation under acidic conditions, often using hydrochloric acid as a catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

  • Reduction: The thiazolidine ring can undergo reduction to form thiol derivatives.

  • Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Reagents such as thionyl chloride for esterification and ammonia for amidation are typically employed.

Major Products Formed:

  • Quinones: Resulting from the oxidation of the phenolic group.

  • Thiol Derivatives: Formed through the reduction of the thiazolidine ring.

  • Esters and Amides: Produced from the substitution reactions involving the carboxylic acid group.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes and receptors.

  • Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.

  • Thiazolidinediones: Used in diabetes treatment, sharing the thiazolidine ring.

Uniqueness:

This compound's versatility and potential make it a valuable subject of study and application in various scientific and industrial fields

Properties

IUPAC Name

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVWWHWYVOSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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